molecular formula C15H14FNO4S B2691116 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene CAS No. 2411224-70-7

1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene

Cat. No. B2691116
CAS RN: 2411224-70-7
M. Wt: 323.34
InChI Key: BRUQYPXEMDQNAI-UHFFFAOYSA-N
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Description

1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSMB is a white crystalline solid that has a molecular formula of C16H15FNO5S and a molecular weight of 369.36 g/mol.

Mechanism Of Action

The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene in lab experiments is its potential applications in various fields, including cancer research and imaging. However, one of the limitations of using 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene, particularly in the field of cancer research. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene and its potential side effects.

Synthesis Methods

The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with potassium carbonate in dimethylformamide. This reaction produces 4-fluorobenzenesulfonic acid, which is then treated with thionyl chloride to form 4-fluorobenzenesulfonyl chloride. The next step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoyl chloride in the presence of triethylamine to form 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene.

Scientific Research Applications

1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has been extensively studied for its potential applications in various fields. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

1-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-11-3-5-12(6-4-11)15(18)17(2)13-7-9-14(10-8-13)21-22(16,19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQYPXEMDQNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl-4-methylbenzamido)phenyl sulfurofluoridate

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